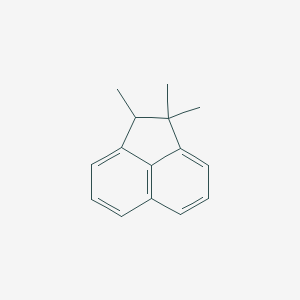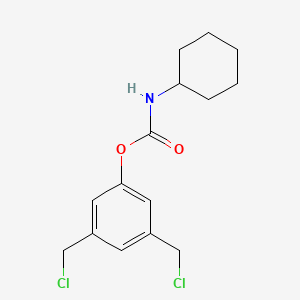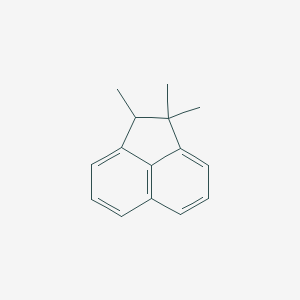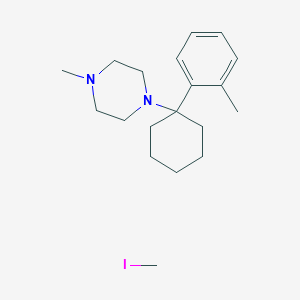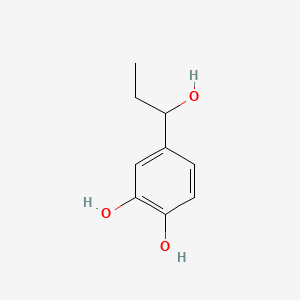![molecular formula C11H12N4O6 B14699121 Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate CAS No. 17767-38-3](/img/structure/B14699121.png)
Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate is an organic compound with the molecular formula C11H12N4O6 It is known for its distinctive structure, which includes a dinitrophenyl hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion, the product is isolated through filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazine moiety under mild conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazine derivatives.
科学的研究の応用
Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate involves its interaction with molecular targets through its hydrazine and dinitrophenyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also contributes to its biological effects, as it can generate reactive oxygen species that induce oxidative stress in cells.
類似化合物との比較
Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate can be compared with other dinitrophenyl hydrazine derivatives, such as:
2,4-Dinitrophenylhydrazine: A simpler compound used in the detection of carbonyl compounds.
2-(2,4-Dinitrophenyl)hydrazono-4-oxothiazolidine derivatives: Known for their anticancer activity.
2,6-Di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol: Used as an antioxidant in polymers and lubricants.
This compound is unique due to its ester functionality, which can influence its reactivity and solubility compared to other similar compounds.
特性
CAS番号 |
17767-38-3 |
|---|---|
分子式 |
C11H12N4O6 |
分子量 |
296.24 g/mol |
IUPAC名 |
ethyl 2-[(2,4-dinitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H12N4O6/c1-3-21-11(16)7(2)12-13-9-5-4-8(14(17)18)6-10(9)15(19)20/h4-6,13H,3H2,1-2H3 |
InChIキー |
LVJPOPBBYFTTPI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


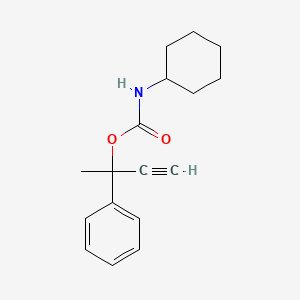
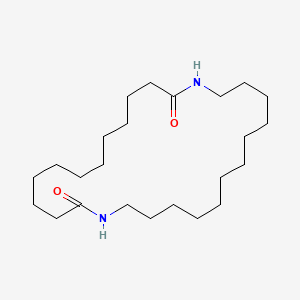
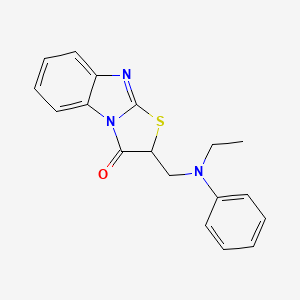


![1-[Ethyl(phenyl)amino]propan-2-one](/img/structure/B14699067.png)
